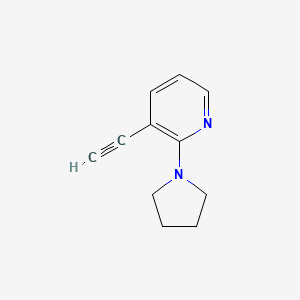

2-Cyano-4-cyclopropyl-1H-imidazole

Vue d'ensemble

Description

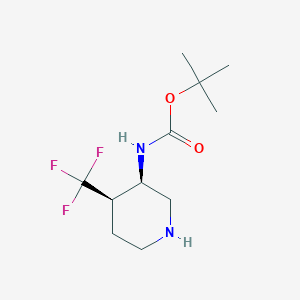

“2-Cyano-4-cyclopropyl-1H-imidazole” is a heterocyclic organic compound . It is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 169.61 . It is a white to yellow solid and is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Chimie médicinale : agents antimicrobiens

2-Cyano-4-cyclopropyl-1H-imidazole : a été étudié pour son potentiel en chimie médicinale, en particulier en tant que structure de base pour le développement d’agents antimicrobiens . Le cycle imidazole est un motif commun dans de nombreux produits pharmaceutiques en raison de sa ressemblance avec les blocs de construction biologiques essentiels comme l’histidine et la purine. Des dérivés de ce composé se sont avérés prometteurs dans la lutte contre une variété d’infections microbiennes.

Chimie synthétique : catalyseurs et blocs de construction

En chimie synthétique, This compound sert de bloc de construction polyvalent pour la construction de molécules plus complexes . Sa capacité à agir comme ligand pour la catalyse à médiation métallique a été utilisée dans diverses transformations synthétiques, améliorant l’efficacité et la sélectivité des réactions chimiques.

Applications industrielles : synthèse chimique

Les applications industrielles de This compound s’étendent à son utilisation dans la synthèse de colorants, de polymères et d’autres produits chimiques industriels . Sa stabilité et sa réactivité en font un candidat idéal pour les procédés chimiques à grande échelle qui nécessitent des intermédiaires robustes.

Chimie verte : pratiques durables

This compound : joue un rôle dans les initiatives de chimie verte, où il est utilisé pour développer des méthodes de synthèse écologiques . Son incorporation dans des réactions qui minimisent les déchets et évitent les solvants toxiques s’aligne sur les principes de la chimie durable.

Liquides ioniques : solvants et électrolytes

Les dérivés de ce composé sont étudiés pour leur application en tant que liquides ioniques . Ces sels, qui sont liquides à température ambiante, sont recherchés pour leurs propriétés de solvant uniques et leur utilisation potentielle dans les applications électrochimiques, telles que les batteries et les cellules solaires.

Carbènes N-hétérocycliques : chimie organométallique

Enfin, This compound est un précurseur des carbènes N-hétérocycliques (NHC), qui sont des ligands précieux en chimie organométallique . Les NHC sont connus pour leurs fortes capacités de don σ et d’acceptation π, ce qui en fait d’excellents partenaires pour les catalyseurs métalliques dans diverses transformations organiques.

Mécanisme D'action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects. More research is needed to identify the specific targets of 2-Cyano-4-cyclopropyl-1H-imidazole.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different therapeutic effects

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to different therapeutic effects

Result of Action

Imidazole derivatives are known to have various therapeutic effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Safety and Hazards

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Analyse Biochimique

Biochemical Properties

2-Cyano-4-cyclopropyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways and the overall biochemical environment .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding can alter the enzyme’s conformation and activity, resulting in changes in metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, leading to changes in the overall metabolic profile of cells. The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the cell via specific membrane transporters and distributed to various organelles, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Propriétés

IUPAC Name |

5-cyclopropyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKADWYKAGIPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)

![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)

![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)